REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[C:4]([CH2:9][OH:10])=[N:5][CH:6]=[CH:7][CH:8]=1.C.C(=O)([O-])[O-].[K+].[K+]>[Pt](=O)=O.C(O)(=O)C>[OH:10][CH2:9][CH:4]1[CH:3]([OH:2])[CH2:8][CH2:7][CH2:6][NH:5]1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.OC=1C(=NC=CC1)CO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 20 h under a hydrogen pressure of 10 bar in an autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with acetic acid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in isopropanol
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min. the mixture
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1NCCCC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 114% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |